2-Chloro-N-{6-chloro-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide
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Overview
Description
2-Chloro-N-{6-chloro-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is a synthetic organic compound with a molecular formula of C20H13Cl2N3O. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{6-chloro-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide typically involves the following steps:
Formation of Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core is synthesized through a cyclization reaction involving a 2-aminopyridine and an α-haloketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{6-chloro-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chloro substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and dechlorinated derivatives .
Scientific Research Applications
2-Chloro-N-{6-chloro-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used as a probe to study protein-ligand interactions and enzyme inhibition.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{6-chloro-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby affecting cellular processes like signal transduction and cell cycle progression . This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide
- 4-Chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide
Uniqueness
2-Chloro-N-{6-chloro-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of two chloro groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C20H13Cl2N3O |
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Molecular Weight |
382.2 g/mol |
IUPAC Name |
2-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C20H13Cl2N3O/c21-14-10-11-17-23-18(13-6-2-1-3-7-13)19(25(17)12-14)24-20(26)15-8-4-5-9-16(15)22/h1-12H,(H,24,26) |
InChI Key |
OLPRAEVFCKVQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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